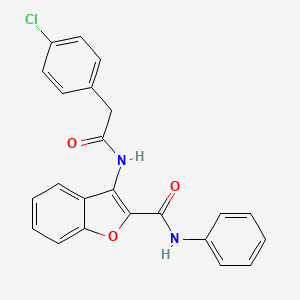

3-(2-(4-chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

3-[[2-(4-chlorophenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O3/c24-16-12-10-15(11-13-16)14-20(27)26-21-18-8-4-5-9-19(18)29-22(21)23(28)25-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJOPPZFKCWXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent like phosphorus oxychloride (POCl3) under reflux conditions.

Introduction of the Phenylacetamido Group: The phenylacetamido group can be introduced by reacting the benzofuran core with 4-chlorophenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Formation of the Phenylcarboxamide Group: The final step involves the reaction of the intermediate product with aniline in the presence of a dehydrating agent like thionyl chloride (SOCl2) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-(4-chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Aplicaciones Científicas De Investigación

3-(2-(4-chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biological Research: It is used as a probe to study various biological pathways and interactions, including enzyme inhibition and receptor binding.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism of action of 3-(2-(4-chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 3-(2-(4-chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide and its analogs.

Table 1: Comparative Analysis of Structurally Related Compounds

Structural and Functional Differences

Core Heterocycle :

- The target compound and derivatives use a benzofuran core, whereas uses a phthalimide ring, and employs an indole scaffold. Benzofuran derivatives are often prioritized for their metabolic stability and π-π stacking interactions in drug design .

Substituent Diversity :

- The 4-chlorophenyl group in the target compound is a common feature in and analogs, enhancing lipophilicity and target binding. In contrast, includes a naphthalene moiety, which may improve intercalation with DNA or proteins .

Synthetic Routes :

- Amide coupling using TBTU ( and ) is a shared method for assembling acetamido and carboxamide groups. However, emphasizes high-purity synthesis for industrial polymer applications, diverging from pharmaceutical-focused pathways .

Biological Activity: Benzofuran-acetamides () exhibit anticancer activity via kinase inhibition or apoptosis induction, suggesting a plausible mechanism for the target compound.

Research Findings

- Anticancer Potential: Benzofuran derivatives with acetamido substituents (e.g., ’s N-(2-(4-benzoyl/chlorobenzoyl)benzofuran-3-yl)-2-substituted-acetamides) inhibit cancer cell growth at IC₅₀ values of 2–10 µM, attributed to their planar aromatic systems and hydrogen-bonding capacity .

- Structural Stability : Crystal structures of analogs () reveal intramolecular hydrogen bonds (N–H···O) and dihedral angles (e.g., 60.5° in ), which influence solubility and bioavailability .

- Industrial Relevance: Phthalimide derivatives () are non-pharmaceutical but critical for synthesizing heat-resistant polyimides, underscoring the diversity of applications for chloro-phenyl-acetamido compounds .

Actividad Biológica

The compound 3-(2-(4-chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various diseases, and structure-activity relationships.

Chemical Structure

The compound features a benzofuran core with an acetamido group and a chlorophenyl substituent. Its structural formula can be represented as follows:

Benzofuran derivatives, including the compound , have been studied for their inhibitory effects on various biological targets. The primary mechanisms include:

- Inhibition of Enzymatic Activity : Many benzofurans act as inhibitors of viral polymerases, particularly in the context of Hepatitis C virus (HCV) treatment. They bind to the active sites of enzymes, disrupting their function and leading to reduced viral replication .

- Anticancer Activity : Certain derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway .

Antiviral Activity

Recent studies have highlighted the efficacy of benzofuran derivatives against HCV. For instance, molecular docking studies indicated that compounds similar to This compound showed strong binding affinities to the NS5B polymerase enzyme, suggesting potential as antiviral agents .

| Compound | Binding Affinity (Kcal/mol) | Target |

|---|---|---|

| BF-12 | -16.09 | NS5B |

| Nesbuvir | -15.42 | NS5B |

Anticancer Activity

In vitro studies have demonstrated that benzofuran derivatives can significantly inhibit the growth of various cancer cell lines. For example, compounds with similar structures showed IC50 values in the nanomolar range against lung cancer (A549) and colorectal adenocarcinoma (Caco-2) cell lines .

| Cell Line | Compound | IC50 (nM) |

|---|---|---|

| A549 | 10d | 29.3 |

| Caco-2 | 10j | 31.1 |

Case Studies

- HCV Inhibition : A study utilized structure-based drug design to evaluate a series of benzofuran derivatives against HCV NS5B polymerase. The results indicated that specific substitutions on the benzofuran scaffold enhanced inhibitory potency, with binding affinities surpassing those of existing antiviral drugs .

- Cytotoxicity in Cancer Models : Another investigation assessed a range of benzofuran-appended compounds for their cytotoxic effects on human cancer cell lines. The study found that specific modifications led to increased apoptosis and cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is highly dependent on their structural features. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances binding affinity and biological activity against viral targets.

- Core Modifications : Alterations to the benzofuran core can significantly affect cytotoxicity and selectivity towards cancer cells.

Q & A

Basic: What are the key synthetic routes for 3-(2-(4-chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under inert atmospheres to prevent oxidation .

- Benzofuran core modification : Functionalization of the benzofuran scaffold with chlorophenyl and phenyl substituents via nucleophilic substitution or condensation reactions .

- Optimization : Parameters such as solvent choice (e.g., DCM or DMF), temperature control (0–30°C), and continuous flow reactors improve yield and purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Essential methods include:

- Spectroscopy :

- Chromatography :

Basic: What preliminary biological assays are recommended to evaluate pharmacological potential?

Answer:

Initial screening should include:

- In vitro cytotoxicity : Testing against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase or protease inhibition studies to identify mechanistic pathways .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Tools like AutoDock Vina utilize PubChem-derived 3D structures (InChI: OVXOOELOIZQUFI-UHFFFAOYSA-N) to simulate binding to enzymes (e.g., COX-2) or receptors .

- QSAR models : Relate substituent effects (e.g., chloro vs. fluoro groups) to bioactivity using descriptors like logP and polar surface area .

Advanced: How to resolve discrepancies in reported biological activities across studies?

Answer:

Contradictions may arise from:

- Experimental variability : Differences in cell lines (e.g., murine vs. human models) or assay protocols (e.g., incubation time) .

- Structural analogs : Subtle modifications (e.g., methoxy vs. ethoxy groups) alter pharmacokinetics .

Strategies : - Standardize assays (e.g., CLSI guidelines for antimicrobial testing) .

- Conduct meta-analyses comparing IC50 values under consistent conditions .

Advanced: What challenges exist in establishing structure-activity relationships (SAR) for derivatives?

Answer:

Challenges include:

- Synthetic complexity : Introducing substituents (e.g., nitro, acetyl) requires precise control of reaction stoichiometry and catalysts .

- Bioactivity variability : Electron-withdrawing groups (e.g., -Cl) may enhance receptor affinity but reduce solubility .

Methodology : - Parallel synthesis : Generate libraries of analogs with systematic substituent variations .

- ADME profiling : Assess solubility (logS) and membrane permeability (Caco-2 assays) to refine SAR .

Advanced: How do electron-withdrawing substituents influence bioactivity?

Answer:

- Chlorophenyl groups : Enhance binding to hydrophobic pockets in target proteins (e.g., tubulin) but may increase metabolic stability .

- Fluorine substitution : Improves bioavailability by reducing CYP450-mediated degradation .

Validation : Combine X-ray crystallography (e.g., single-crystal analysis ) with in vivo pharmacokinetic studies.

Advanced: What strategies improve the compound’s selectivity for therapeutic targets?

Answer:

- Prodrug design : Modify carboxamide groups to enhance tissue-specific activation .

- Targeted delivery : Use nanoparticle carriers to reduce off-target effects .

- Selectivity assays : Compare inhibition constants (Ki) across related enzymes (e.g., kinase panels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.